(2R,4R)-2-propan-2-ylthian-4-ol
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Overview
Description
(2R,4R)-2-propan-2-ylthian-4-ol: is a chiral compound with a thiane ring structure It is characterized by the presence of a hydroxyl group and an isopropyl group attached to the thiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-2-propan-2-ylthian-4-ol typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and enzymatic reduction are also employed in large-scale production to achieve high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions: (2R,4R)-2-propan-2-ylthian-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to form different alcohols.
Substitution: The hydroxyl group can be substituted with
Properties
Molecular Formula |
C8H16OS |
---|---|
Molecular Weight |
160.28 g/mol |
IUPAC Name |
(2R,4R)-2-propan-2-ylthian-4-ol |
InChI |
InChI=1S/C8H16OS/c1-6(2)8-5-7(9)3-4-10-8/h6-9H,3-5H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
AMZVUFNPQOSRKM-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)[C@H]1C[C@@H](CCS1)O |
Canonical SMILES |
CC(C)C1CC(CCS1)O |
Origin of Product |
United States |
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